molecular formula C7H7NO3 B13935452 3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde

3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde

Cat. No.: B13935452
M. Wt: 153.14 g/mol
InChI Key: IYPLUMYXHXJFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyridine ring substituted with hydroxyl, methyl, oxo, and formyl groups, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde can be achieved through multiple synthetic routes. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. For instance, the reaction of 3-hydroxy-2-methylpyridine with formylating agents under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The formyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridine: Similar structure but lacks the formyl group.

    4-Oxo-1,4-dihydro-pyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl and methyl groups.

Uniqueness

3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-hydroxy-1-methyl-4-oxopyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-4,11H,1H3

InChI Key

IYPLUMYXHXJFQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C(=C1C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.